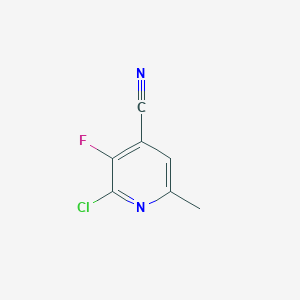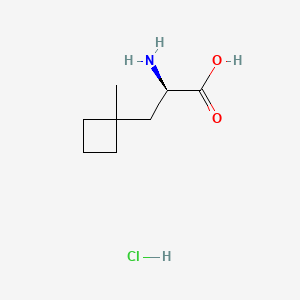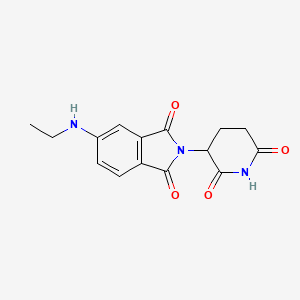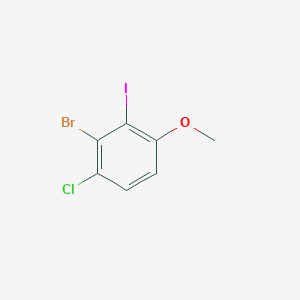![molecular formula C19H31NSn B13911616 4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
4-[2-(Tributylstannyl)ethynyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Tributylstannyl)ethynyl]pyridine is an organotin compound with the molecular formula C19H31NSn It is a derivative of pyridine where the ethynyl group is substituted with a tributylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tributylstannyl)ethynyl]pyridine typically involves the reaction of 4-ethynylpyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes such as Pd(PPh3)4
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of organotin reagents due to their toxicity.
化学反応の分析
Types of Reactions
4-[2-(Tributylstannyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with lower oxidation states.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, and ligands like triphenylphosphine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
4-[2-(Tributylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active pyridine derivatives.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 4-[2-(Tributylstannyl)ethynyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
Uniqueness
4-[2-(Tributylstannyl)ethynyl]pyridine is unique due to the position of the tributylstannyl group on the ethynyl moiety, which imparts distinct reactivity compared to other tributylstannyl-substituted pyridines. This unique positioning allows for specific cross-coupling reactions and the formation of diverse organic compounds.
特性
分子式 |
C19H31NSn |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
tributyl(2-pyridin-4-ylethynyl)stannane |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c1-2-7-3-5-8-6-4-7;3*1-3-4-2;/h3-6H;3*1,3-4H2,2H3; |
InChIキー |
OFZQLPFIDGYEDE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


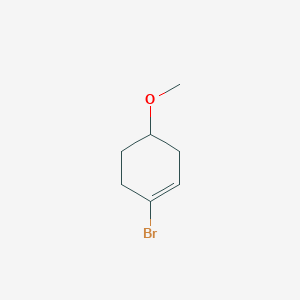
methyl benzoate](/img/structure/B13911535.png)
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
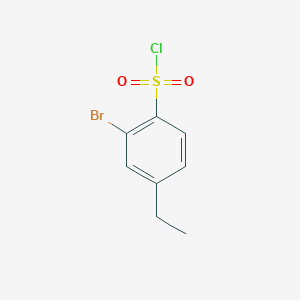
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
